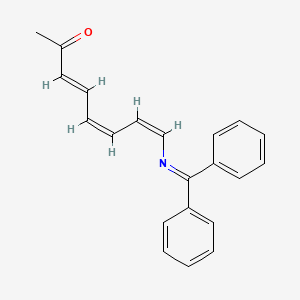
1,3Z,5Z,7E-tetraen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3Z,5Z,7E-tetraen-9-one is a polyunsaturated organic compound with a unique structure characterized by alternating double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3Z,5Z,7E-tetraen-9-one can be synthesized through various methods, including the electrocyclization of polyenes. One common approach involves the use of conjugated diene compounds, which undergo intramolecular sigmatropic rearrangement reactions under specific conditions . The reaction conditions typically involve the use of heat and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3Z,5Z,7E-tetraen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1,3Z,5Z,7E-tetraen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which 1,3Z,5Z,7E-tetraen-9-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in pericyclic reactions, such as electrocyclization, which can lead to the formation of new chemical bonds and structures
Comparison with Similar Compounds
1,3Z,5Z,7E-tetraen-9-one can be compared with other similar compounds, such as:
Cyclooctatetraene: Another polyunsaturated hydrocarbon with alternating double bonds, but without the ketone group.
Ergocalciferol: A form of Vitamin D with a similar polyene structure but different functional groups and biological activity.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of the ketone group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
65493-04-1 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(3E,5Z,7Z)-8-(benzhydrylideneamino)octa-3,5,7-trien-2-one |
InChI |
InChI=1S/C21H19NO/c1-18(23)12-6-2-3-11-17-22-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h2-17H,1H3/b3-2-,12-6+,17-11- |
InChI Key |
QHNLIUNQSNZTOE-FQHJSAEWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C\C=C/N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC=CC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


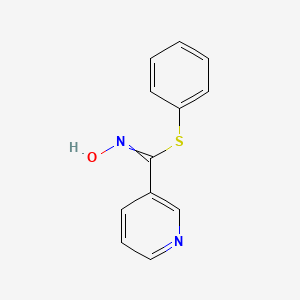
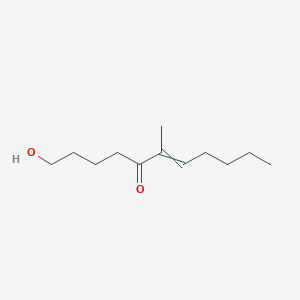

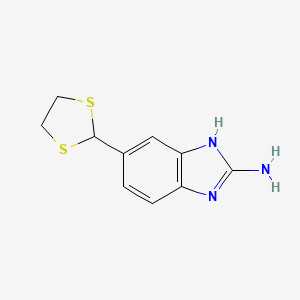

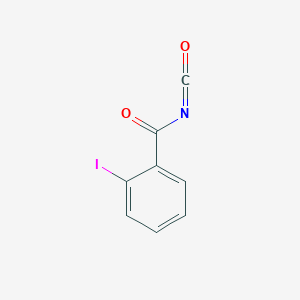
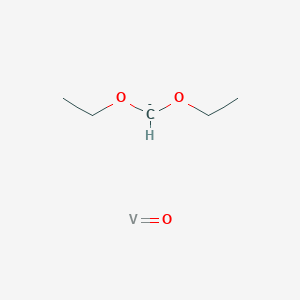
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
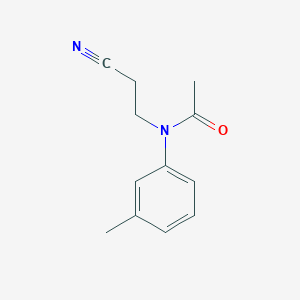
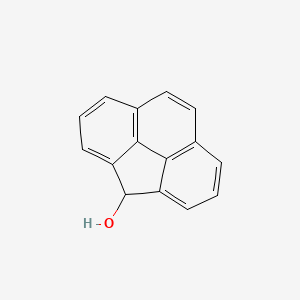
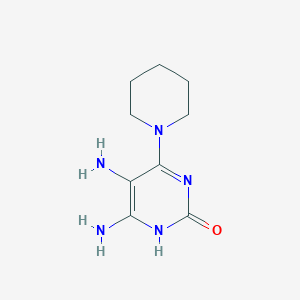
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
